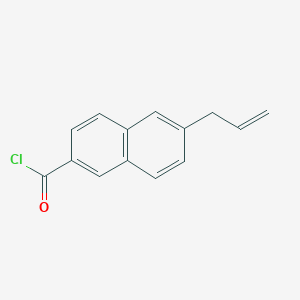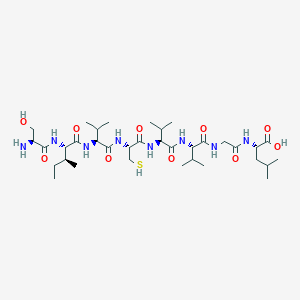
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is an organic compound with a complex structure that includes a naphthalene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride typically involves the introduction of the prop-2-en-1-yl group to the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then treated with thionyl chloride (SOCl2) to form the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Aldehydes and Carboxylic Acids: Formed from oxidation of the prop-2-en-1-yl group.
Alcohols: Formed from reduction of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-carbonyl chloride: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
6-(Prop-2-en-1-yl)naphthalene: Lacks the carbonyl chloride group, limiting its reactivity towards nucleophiles.
6-(Prop-2-en-1-yl)benzoyl chloride: Contains a benzene ring instead of a naphthalene ring, affecting its chemical properties and reactivity.
Uniqueness
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is unique due to the presence of both the prop-2-en-1-yl group and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
675124-39-7 |
|---|---|
Fórmula molecular |
C14H11ClO |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
6-prop-2-enylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C14H11ClO/c1-2-3-10-4-5-12-9-13(14(15)16)7-6-11(12)8-10/h2,4-9H,1,3H2 |
Clave InChI |
VSJKQLKIGZPNOW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)


![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
